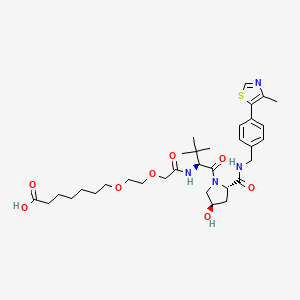
2-Allyl-6-fluorocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Allylation of 2-Fluorocyclohexanone
Starting Material: 2-Fluorocyclohexanone
Reagents: Allyl bromide, base (e.g., potassium carbonate)
Solvent: Acetone or DMF (Dimethylformamide)
Conditions: Reflux for several hours
Procedure: The reaction involves the nucleophilic substitution of the fluorine atom by the allyl group in the presence of a base, resulting in the formation of 2-Allyl-6-fluorocyclohexan-1-one.
-
Industrial Production Methods
Large-Scale Synthesis: The industrial synthesis of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer.
Catalysts: Transition metal catalysts (e.g., palladium or nickel) may be used to enhance the reaction rate and selectivity.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the allyl group can lead to the formation of 2-Fluoro-6-oxo-cyclohexanone.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperatures
Products: Reduction of the carbonyl group results in the formation of 2-Allyl-6-fluorocyclohexanol.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Room temperature or under UV light
Products: Substitution reactions can introduce other functional groups at the allyl position, leading to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: 2-Allyl-6-fluorocyclohexan-1-one serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving fluorinated compounds.
Medicine
Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Allyl-6-fluorocyclohexan
Propiedades
Fórmula molecular |
C9H13FO |
|---|---|
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
2-fluoro-6-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H13FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2,7-8H,1,3-6H2 |
Clave InChI |
RIDRSQFKFUVHEL-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCCC(C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


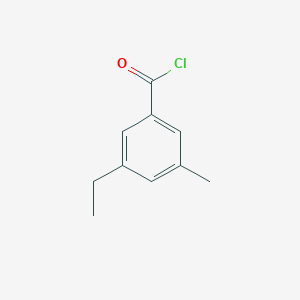
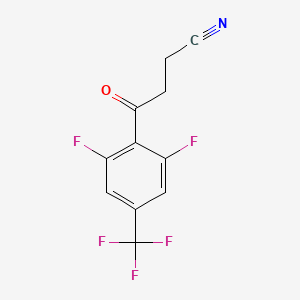


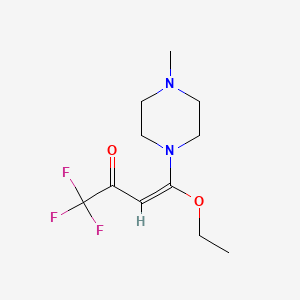
![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)


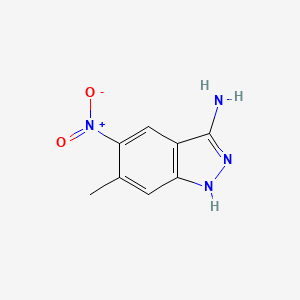


![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

